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Ammonium O,O-diethyl dithiophosphate

Cat. No.: B8022399
M. Wt: 203.3 g/mol
InChI Key: HFRHTRKMBOQLLL-UHFFFAOYSA-N
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Description

Significance of Dithiophosphate (B1263838) Chemistry in Contemporary Science

Dithiophosphates are a class of organophosphorus compounds with significant utility across diverse scientific and industrial sectors. camachem.com Their unique chemical properties, stemming from the presence of phosphorus and sulfur atoms, grant them notable thermal stability and chemical resistance. camachem.com A primary application of dithiophosphates is in the mining industry, where they function as highly effective flotation collectors for sulfide (B99878) minerals. cnlitereagent.com They selectively enhance the hydrophobicity of minerals like copper, lead, zinc, and silver sulfides, facilitating their separation from ores. cnlitereagent.comcamachem.com

In the field of materials science, metal salts of dithiophosphates, particularly zinc dialkyl dithiophosphates (ZDDPs), are indispensable additives in lubricants and engine oils. camachem.com First developed in the 1940s, ZDDPs form a protective film on metal surfaces, providing crucial anti-wear and antioxidant properties that extend the life of machinery. acs.org The versatility of dithiophosphinates and dithiophosphates has also led to their use in agriculture and pharmaceuticals. camachem.com Looking forward, the future of dithiophosphate chemistry holds considerable promise for expansion into advanced applications, including catalysis, renewable energy technologies, and novel materials science. camachem.com

Historical Development and Key Milestones in O,O-diethyl Dithiophosphate Research

The study of organophosphorus compounds dates back to the 19th century, with the synthesis of tetraethyl pyrophosphate (TEPP) in 1854 being a notable early achievement. mdpi.com However, the specific application of the dithiophosphate class of compounds gained prominence later. A key milestone was the first use of dithiophosphates as flotation agents for sulfide minerals in 1925, revolutionizing mineral processing. cnlitereagent.com

In the 1930s, the potent biological effects of certain organophosphorus compounds were discovered, leading to parallel research paths: one developing them as insecticides and the other as chemical warfare agents. mdpi.comnih.gov A major development in a related area was the creation of ZDDPs in the 1940s as effective anti-wear additives for lubricants. acs.org Research into the fundamental chemistry of O,O-diethyl dithiophosphate and its derivatives was active by the mid-20th century, as evidenced by a 1962 study on the oxidation of O,O-diethyl hydrogen dithiophosphate. acs.org More recently, research has focused on the specific properties and applications of its salts, such as Ammonium (B1175870) O,O-diethyl dithiophosphate, particularly for use in coordination chemistry. wikipedia.org

Current Academic Trajectories and Research Gaps Pertaining to Ammonium O,O-diethyl Dithiophosphate

Current research on this compound is centered on its utility as a versatile chemical reagent. It is frequently used as a source of the O,O'-diethyl dithiophosphate [(C₂H₅O)₂PS₂]⁻ ligand, which is essential for preparing a variety of dithiophosphate complexes with metals. wikipedia.orgfishersci.com These complexes are subjects of study in coordination chemistry. Specific applications that are being explored include the use of the compound in the extractive process for arsenic and as an analytical reagent in gas chromatography. fishersci.comchemicalbook.combiosynth.com Furthermore, it serves as a precursor in the synthesis of novel phosphorothioates and phosphorodithioates, which are being investigated for their potential as cholinesterase inhibitors. cymitquimica.com

Despite its utility, research gaps remain. A significant driver for current research is the environmental impact of related compounds like ZDDPs, whose phosphorus content can damage catalytic converters in vehicles. acs.org This has created a demand for developing effective, environmentally benign substitutes, a major research trajectory in lubricant chemistry. While the potential for dithiophosphates in catalysis and materials science is recognized, further investigation is needed to fully realize these applications. camachem.com Additionally, studies on the biodegradation of compounds like sodium O,O-diethyl dithiophosphate by bacteria suggest a research avenue for understanding their environmental fate and developing bioremediation strategies. nih.gov

Fundamental Theoretical Frameworks Relevant to Organophosphorus Compounds

Organophosphorus compounds (OPCs) are a broad class of organic molecules defined by the presence of at least one carbon-phosphorus bond or, more commonly, a phosphorus atom linked to organic groups via oxygen, sulfur, or nitrogen. nih.govscielo.br They are typically derivatives of phosphoric, phosphonic, or phosphinic acids and often contain a phosphoryl (P=O) or thiophosphoryl (P=S) bond. scielo.br this compound belongs to the dithiophosphate subclass, characterized by a central phosphorus atom double-bonded to one sulfur atom and single-bonded to another sulfur and two ethoxy groups.

The functionality and reactivity of OPCs are dictated by the various substituents attached to the phosphorus atom. nih.gov The presence of both P=S and P-S bonds in dithiophosphates is crucial to their chemical behavior, contributing to their stability and their ability to act as ligands for metal ions. camachem.com The theoretical understanding of these compounds involves quantum chemical calculations to model their electronic structure, reactivity, and interaction with other molecules, such as the inhibition of enzymes like acetylcholinesterase, a key mechanism for the toxicity of many OPCs. nih.govscielo.br In the specific case of this compound, crystallographic studies provide a theoretical and empirical framework for understanding its solid-state structure, revealing how intermolecular forces like hydrogen bonding govern its crystal lattice. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H14NO2PS2 B8022399 Ammonium O,O-diethyl dithiophosphate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

azanium;diethoxy-sulfanylidene-sulfido-λ5-phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C4H11O2PS2.H3N/c1-3-5-7(8,9)6-4-2;/h3-4H2,1-2H3,(H,8,9);1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HFRHTRKMBOQLLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCOP(=S)(OCC)[S-].[NH4+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H14NO2PS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

298-06-6 (Parent)
Record name Ammonium ethyl phosphorodithioate
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DSSTOX Substance ID

DTXSID1058688
Record name Ammonium diethyl dithiophosphate
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Molecular Weight

203.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White crystals with an unpleasant ammoniacal odor; [Acros Organics MSDS]
Record name Diethyl dithiophosphate ammonium salt
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CAS No.

1068-22-0
Record name Ammonium diethyldithiophosphate
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Record name Ammonium ethyl phosphorodithioate
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Record name Ammonium diethyl dithiophosphate
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Record name Ammonium O,O-diethyl dithiophosphate
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Record name AMMONIUM ETHYL PHOSPHORODITHIOATE
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Synthetic Methodologies and Mechanistic Investigations

Established Synthetic Routes for O,O-dialkyldithiophosphates

The traditional and most common methods for synthesizing O,O-dialkyldithiophosphates have been well-documented for decades. These routes are characterized by their reliability and straightforward reaction pathways.

P₂S₅ + 4 C₂H₅OH → 2 (C₂H₅O)₂PS₂H + H₂S wikipedia.org

This reaction involves the alcoholysis of the P₄S₁₀ cage structure, where the alcohol's hydroxyl group attacks the phosphorus centers. googleapis.com The process is typically performed by reacting a lower alkyl alcohol with solid phosphorus pentasulfide, which can be slurried into the alcohol in a reactor. google.com Hydrogen sulfide (B99878) is liberated as a gaseous byproduct. google.com The reaction temperature is a critical parameter, generally maintained between 0°C and 65°C to ensure control over the exothermic process. google.com While the reaction can occur without a catalyst, yields can be significantly improved by using certain catalysts. google.com The resulting crude O,O-diethyl dithiophosphoric acid is an oily liquid that serves as the essential precursor for the final product. wikipedia.org

The second stage of the established synthesis is the neutralization of the acidic O,O-diethyl dithiophosphoric acid to form the corresponding ammonium (B1175870) salt. sciensage.info This is a standard acid-base reaction where the dithiophosphoric acid ((C₂H₅O)₂PS₂H), a proton donor, reacts with ammonia (B1221849) (NH₃) or a suitable amine, which acts as a proton acceptor.

The general principle of ammoniation involves the transfer of a proton from the thiol group (-SH) of the acid to the lone pair of electrons on the nitrogen atom of the ammonia or amine. This results in the formation of the ammonium cation (NH₄⁺) and the O,O-diethyl dithiophosphate (B1263838) anion [(C₂H₅O)₂PS₂]⁻, which are held together by ionic bonds. While concentrated aqueous solutions of these ammonium salts can be prepared, they have been noted for their instability, sometimes decomposing back into the free acid. google.com The reaction can be driven by directly bubbling ammonia gas through the dithiophosphoric acid or by adding an aqueous solution of ammonia or an amine. sciensage.info

Table 1: Summary of Established Synthesis Pathway

Step Reactants Product Key Conditions Citation
1. Acid Formation Phosphorus Pentasulfide (P₂S₅), Ethanol (B145695) (C₂H₅OH) O,O-diethyl dithiophosphoric acid ((C₂H₅O)₂PS₂H) Temperature: 0-65°C, Slurry reaction wikipedia.orggoogle.com

| 2. Ammoniation | O,O-diethyl dithiophosphoric acid, Ammonia (or amine) | Ammonium O,O-diethyl dithiophosphate | Acid-base neutralization | sciensage.info |

Advanced and Green Synthesis Approaches

In response to the need for more efficient, purer, and environmentally friendly processes, several advanced synthetic strategies have been developed.

The purification of dithiophosphoric acids and their derivatives is crucial for many applications. One advanced method involves the conversion of dialkyl dithiophosphoric acid into a dialkyl phosphorochloridothionate intermediate through chlorination. googleapis.comgoogle.com This two-step process begins with the reaction of phosphorus pentasulfide and an alcohol like ethanol to form O,O-diethyl dithiophosphoric acid. googleapis.com In the second step, this isolated acid is chlorinated with chlorine gas. googleapis.comgoogle.com

The chlorination reaction is typically represented as: 2 (RO)₂P(S)SH + 3 Cl₂ → 2 (RO)₂P(S)Cl + S₂Cl₂ + 2 HCl

The resulting O,O-diethyl thiophosphoryl chloride is a more volatile and distillable compound than the starting acid, allowing for purification via distillation. google.comgoogle.com This chlorination can be performed continuously in a reactor, often with gaseous chlorine diluted by an inert gas like nitrogen to control the reaction. google.com A slight excess of chlorine has been found to improve the yield of the dialkyl phosphorochloridothionate. google.com After distillation, the purified intermediate can be used in subsequent reactions. While this method is primarily for producing phosphorochloridothionates, it represents a pathway to a highly purified phosphorus intermediate derived from dithiophosphoric acid.

A significant advancement in green chemistry is the development of one-pot syntheses that bypass the use of phosphorus pentasulfide. These methods utilize elemental white phosphorus (P₄) and elemental sulfur (S₈) directly. New methods have demonstrated that the reaction of white phosphorus, elemental sulfur, an alcohol, and an amine can proceed easily in a single pot to directly yield ammonium salts of O,O'-diesters of dithiophosphoric acid. sciensage.info

This approach is characterized by the complete conversion of the white phosphorus and, notably, is not accompanied by the release of toxic hydrogen sulfide gas, making it a more environmentally benign route. sciensage.info The reaction using ethanol and an amine would directly produce the target this compound. This method is considered simpler, more convenient, and offers high efficiency for producing these compounds. sciensage.info

Microwave irradiation has emerged as a powerful tool to accelerate organic syntheses. The preparation of dialkyl dithiophosphoric acids from the reaction of phosphorus pentasulfide and alcohols can be significantly expedited using microwave heating. uni-hamburg.de Studies have shown that this technique can dramatically reduce reaction times compared to conventional heating methods. uni-hamburg.de

For instance, the synthesis of various dialkyl dithiophosphoric acids has been successfully performed in an open Teflon vessel under atmospheric pressure using a microwave oven. uni-hamburg.de The use of microwave energy leads to rapid and efficient heating of the reactants, often resulting in improved yields and cleaner reactions in shorter times. uni-hamburg.demdpi.com This method offers a green alternative by reducing energy consumption and reaction duration.

Table 2: Comparison of Synthesis Methods

Method Key Advantage Reactants (for diethyl derivative) Byproducts Citation
Established Route Well-documented, reliable P₂S₅, Ethanol, Ammonia Hydrogen Sulfide google.comwikipedia.org
Chlorination Route Produces a purifiable intermediate (C₂H₅O)₂PS₂H, Chlorine Sulfur Dichloride, HCl googleapis.comgoogle.com
One-Pot Synthesis "Green" (no H₂S), High conversion White Phosphorus, Sulfur, Ethanol, Amine None mentioned sciensage.info

| Microwave-Assisted | Rapid reaction times, Energy efficient | P₂S₅, Ethanol | Hydrogen Sulfide | uni-hamburg.de |

Reaction Mechanisms and Chemical Transformations

The chemical reactivity of this compound is governed by the dithiophosphate anion, (C₂H₅O)₂PS₂⁻. This moiety is characterized by a phosphorus(V) center bonded to two ethoxy groups and two sulfur atoms. The negative charge is delocalized across the two sulfur atoms, which dictates its behavior in various chemical transformations.

Nucleophilic Substitution Reactions and Ambident Reactivity

The diethyl dithiophosphate anion is a potent nucleophile due to the lone pairs on the sulfur atoms and the delocalized negative charge. wikipedia.orgchemicalbook.com It is classified as an ambident nucleophile, meaning it has two or more potential nucleophilic centers. In this case, nucleophilic attack can theoretically occur through either the sulfur atoms or the oxygen atoms of the ethoxy groups.

However, the dithiophosphate anion is considered a "soft" nucleophile, with the charge and polarizability concentrated on the larger sulfur atoms. According to the principles of Hard and Soft Acids and Bases (HSAB), soft nucleophiles preferentially react with soft electrophiles. Consequently, in reactions with typical soft electrophiles like alkyl halides, the attack almost exclusively occurs through one of the sulfur atoms, leading to S-alkylation products. O-alkylation is rarely observed. This reactivity makes this compound a useful reagent for introducing the (C₂H₅O)₂PS₂- group onto a carbon skeleton. The ammonium cation is connected by N-H···S hydrogen bonds to the dithiophosphate anions in its crystalline structure. wikipedia.org

Table 1: Nucleophilic Substitution with Alkyl Halides

Reactant 1 Reactant 2 (Electrophile) Major Product (S-Alkylation)
(C₂H₅O)₂PS₂⁻NH₄⁺ R-X (e.g., CH₃I) (C₂H₅O)₂P(S)S-R

Oxidation Pathways and Mechanisms of Phosphorus-Sulfur Bonds

The phosphorus-sulfur bonds in this compound are susceptible to oxidation. The most common oxidation pathway involves the coupling of two dithiophosphate anions at the sulfur atoms to form a disulfide bridge. This results in the formation of bis(diethoxythiophosphoryl) disulfide. wikipedia.org

This transformation can be achieved using mild oxidizing agents, such as iodine. wikipedia.org The mechanism of this reaction involves the removal of one electron from each of two dithiophosphate anions, followed by the combination of the resulting radicals. This type of mechanism can be described as a single electron transfer (SET) process. researchgate.net The analogous oxidation of thiols to disulfides is a fundamental reaction in chemistry. libretexts.orgyoutube.com While metal salts like zinc dialkyl dithiophosphates (ZDDPs) are known to act as antioxidants by reacting with peroxy radicals, the fundamental oxidation of the dithiophosphate ligand itself leads to this characteristic disulfide dimer. nanotrun.comnih.gov

Table 2: Oxidation of Diethyl Dithiophosphate

Reactant Oxidizing Agent Product
2 (C₂H₅O)₂PS₂H I₂ (C₂H₅O)₂P(S)S-S(S)P(OC₂H₅)₂

Note: The table shows the reaction for the parent acid, which is directly analogous to the reaction of the ammonium salt.

Hydrolysis Mechanisms and Formation of Phosphoric Acid Derivatives

This compound exhibits relative stability towards hydrolysis at room temperature but will undergo degradation under heated aqueous conditions. scbt.com The hydrolysis process begins with the dissociation of the salt in water into the ammonium cation (NH₄⁺) and the O,O-diethyl dithiophosphate anion ((C₂H₅O)₂PS₂⁻). mdpi.com

Subsequent hydrolysis of the anion can proceed through the cleavage of both P-S and P-O bonds. Complete hydrolysis ultimately breaks the molecule down into its fundamental components. Studies on analogous dithiophosphate salts have shown that the final products of hydrolysis are phosphoric acid, the corresponding alcohol (in this case, ethanol), and hydrogen sulfide. mdpi.comnih.gov The degradation is complex and can proceed through intermediate species like O,O-diethyl thiophosphoric acid before complete breakdown occurs.

Table 3: Products of Complete Hydrolysis

Reactant Conditions Major Products
(C₂H₅O)₂PS₂⁻NH₄⁺ Water, Heat H₃PO₄ (Phosphoric Acid)
C₂H₅OH (Ethanol)
H₂S (Hydrogen Sulfide)

Thioacylation Reactions and Synthetic Utility

While not a direct reaction of the ammonium salt itself, the dithiophosphate moiety is a precursor to powerful thioacylating agents. Research has demonstrated that O,O-dialkyl dithiophosphoric acids can be reacted with acylating agents and subsequently rearranged to form S-thioacyl dithiophosphates. rsc.org These resulting compounds are highly effective and chemoselective thioacylating agents. rsc.orgrsc.org

These S-thioacyl dithiophosphate reagents are relatively stable and can be used to convert various nucleophiles into their thioacyl derivatives. They react very rapidly with nitrogen and sulfur nucleophiles (e.g., amines and thiols) to form thioamides and thionoesters, respectively. A significant advantage of these reagents is their low reactivity towards oxygen nucleophiles, which allows for the selective thioacylation of multifunctional molecules that contain unprotected hydroxyl groups. rsc.orgrsc.org This synthetic utility provides a valuable method for preparing thiocarbonyl compounds that can be difficult to access through other means.

Table 4: Application in Thioacylation

Reagent Nucleophile Product
R-C(S)S-P(S)(OC₂H₅)₂ R'-NH₂ (Primary Amine) R-C(S)NH-R' (Thioamide)

Coordination Chemistry of the O,o Diethyl Dithiophosphate Ligand

Synthesis and Structural Elucidation of Metal Dithiophosphate (B1263838) Complexes

Spectroscopic Characterization of Complex Structures (NMR, IR, Mass Spectrometry)

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy is a powerful tool for confirming the coordination of the dithiophosphate ligand to a metal center. The IR spectrum of the precursor, ammonium (B1175870) O,O-diethyl dithiophosphate, shows characteristic bands for the ammonium cation (e.g., ν(N-H) vibrations) which disappear upon complexation, providing clear evidence of ligand substitution. researchgate.net The key vibrational bands of the dithiophosphate ligand, particularly the symmetric and asymmetric P-S stretching frequencies, are diagnostic of its coordination mode. In general, these bands are observed in distinct regions of the spectrum. researchgate.net Coordination to a metal center typically results in shifts of these bands. Metal-sulfur (M-S) stretching vibrations, which directly probe the bond between the ligand and the metal, typically appear in the far-infrared region of the spectrum. researchgate.net

Table 1: Characteristic Vibrational Frequencies for Metal-Dithiophosphate Complexes Interactive data table. Users can sort columns.

Vibration Type Typical IR Range (cm⁻¹) Typical Raman Range (cm⁻¹) Notes
Asymmetric ν(PS₂) 646–664 634–668 Sensitive to the coordination mode of the ligand. researchgate.net
Symmetric ν(PS₂) 547–552 541–555 Often used to infer the chelation mode (bidentate vs. monodentate). researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ³¹P, ¹H, and ¹³C NMR, provides detailed insight into the structure of these complexes in solution.

³¹P NMR: This is arguably the most informative NMR technique for these compounds. The phosphorus atom is at the heart of the ligand, and its chemical shift is highly sensitive to its electronic environment and coordination. The formation of a metal complex results in a significant change in the ³¹P chemical shift compared to the free ligand. researchgate.nettandfonline.com

¹H and ¹³C NMR: The chemical shifts of the ethyl group protons and carbons are also affected by coordination, though to a lesser extent than the phosphorus atom. Splitting patterns can provide structural clues; for instance, coupling between phosphorus and protons on the adjacent methylene (B1212753) group (³JPH) is often observed. researchgate.net In studies of dithiophosphonato complexes, the chemical shifts for the ligand were observed to be higher than those for the corresponding metal complexes. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is used to determine the molar mass and confirm the composition of the synthesized complexes. Techniques like LC/MS (Liquid Chromatography-Mass Spectrometry) can identify the parent ion of the complex and its characteristic fragmentation patterns. For example, in the analysis of a dinuclear nickel(II) dithiophosphonato complex, the mass spectrum showed peaks corresponding to the intact complex ion as well as fragments representing the loss of one or more ligands, confirming the structure proposed by other spectroscopic methods. researchgate.net

Single-Crystal X-ray Diffraction Analysis of Metal-Ligand Adducts

Single-crystal X-ray diffraction (SC-XRD) provides the most definitive structural information for metal-ligand adducts in the solid state. rsc.org This technique allows for precise determination of bond lengths, bond angles, coordination geometry, and intermolecular interactions. Numerous crystal structures of metal complexes containing dialkyldithiophosphate ligands have been reported, revealing common structural motifs.

A frequent finding is that the O,O-diethyl dithiophosphate anion acts as a bidentate chelating ligand, coordinating to the metal center through both sulfur atoms to form a stable four-membered chelate ring. tandfonline.comresearchgate.net This chelation is a cornerstone of its coordination chemistry.

For example, the single-crystal X-ray analysis of an iron(II) complex, [{(2,4-(CH₃)₂C₆H₃O)₂PS₂}₂Fe{NC₅H₄(C₂H₅)-4}₂], revealed that the Fe(II) ion is chelated by four sulfur atoms from two diphenyldithiophosphate ligands. researchgate.net With two additional nitrogen atoms from 4-ethylpyridine (B106801) ligands coordinating axially, the complex adopts a distorted octahedral geometry. researchgate.net Similarly, the structure of a cadmium adduct, [{(3,5-CH₃)₂C₆H₃O}₂PS₂]₂Cd(NC₅H₅)₂, shows two bidentate dithiophosphate ligands forming a chelate ring in the equatorial plane, with two pyridine (B92270) molecules in the axial positions, also resulting in an octahedral geometry around the cadmium center. tandfonline.com The analysis of these structures provides precise bond lengths, such as Cd-S and Cd-N distances, which are crucial for understanding the nature of the coordination bonds. mdpi.com

Table 2: Selected Crystallographic Data for Metal-Dithiophosphate Adducts Interactive data table. Users can sort columns.

Complex Metal Ion Crystal System Space Group Coordination Geometry
[{(2,4-dmedpdtp)}₂Fe(4-EtPy)₂] Fe(II) Monoclinic P2₁/n Octahedral researchgate.net
[{(3,5-dmedpdtp)}₂Cd(Py)₂] Cd(II) Monoclinic P2₁/c Octahedral tandfonline.com
[CdI₂{L}] (L=(ⁱPrS)₂C=C(H)-N=CPh₂) Cd(II) Monoclinic P2₁ Tetrahedral mdpi.com
[HgI₂{L}] (L=(ⁱPrS)₂C=C(H)-N=CPh₂) Hg(II) Orthorhombic P2₁2₁2₁ Tetrahedral mdpi.com

dmedpdtp = dimethylphenyldithiophosphate; EtPy = Ethylpyridine; Py = Pyridine

The Role of Ammonium O,O-diethyl Dithiophosphate as a Versatile Ligand Precursor

This compound serves as a highly effective and versatile precursor for the synthesis of a wide array of metal complexes. researchgate.net Its utility stems from its nature as a salt, which readily provides the O,O-diethyl dithiophosphate anion, [(C₂H₅O)₂PS₂]⁻, in solution for reaction with metal cations. The reaction between a metal salt and an ammonium dithiophosphate in an appropriate solvent is a general and common method for obtaining dithiophosphate complexes. researchgate.net

The O,O-diethyl dithiophosphate anion is classified as a "soft base" ligand due to the presence of the two sulfur donor atoms. researchgate.net This property makes it particularly well-suited to coordinate with soft or borderline metal cations, including most transition metals. researchgate.net The versatility of the ammonium salt as a precursor is demonstrated by the vast number of metal complexes that have been synthesized using it, spanning virtually all transition metals. researchgate.net

Upon reaction, the ammonium cation (NH₄⁺) acts as a simple counter-ion that is easily displaced, allowing the dithiophosphate anion to coordinate directly to the metal center. nih.gov The bidentate chelating nature of the [(C₂H₅O)₂PS₂]⁻ ligand, sourced from the ammonium salt, is a key factor in its utility, leading to the formation of thermodynamically stable five- or six-coordinate metal complexes with well-defined geometries. tandfonline.com This has made this compound a foundational reagent in the exploration of dithiophosphate coordination chemistry.

Advanced Analytical Methodologies and Applications

Preconcentration and Separation Techniques Utilizing O,O-diethyl Dithiophosphate (B1263838)

Preconcentration and separation are critical steps in the analysis of trace and ultra-trace elements, as they serve to increase the analyte concentration to a level amenable to detection and to remove interfering matrix components. Ammonium (B1175870) O,O-diethyl dithiophosphate plays a key role as a chelating agent in several of these techniques, facilitating the transfer of metal ions from a large volume of aqueous solution into a small volume of an extracting phase.

Cloud Point Extraction (CPE) Mechanisms for Trace Element Enrichment

Cloud point extraction (CPE) is an environmentally friendly separation and preconcentration technique that utilizes the phase behavior of non-ionic surfactants in aqueous solutions. scispace.commdpi.com The fundamental principle of CPE involves the formation of micelles by surfactant molecules at a concentration above their critical micelle concentration (CMC). scispace.com When the temperature of the solution is raised to or above the cloud point temperature (CPT), the surfactant solution becomes turbid and separates into two distinct phases: a surfactant-rich phase of small volume and a dilute aqueous phase. scispace.com

For the enrichment of trace elements, a suitable chelating agent is introduced into the sample solution. This agent forms a hydrophobic complex with the target metal ions. These hydrophobic complexes are then partitioned into the hydrophobic core of the micelles. scispace.com Upon inducing phase separation by heating, the metal-chelate complexes are concentrated in the surfactant-rich phase. This phase can then be easily separated from the bulk aqueous phase by centrifugation or decantation, and the concentrated analytes can be determined by various analytical techniques after dilution with a suitable solvent. scispace.com

A study by Systematic Study for Determining As, Pb, Cd, and Se in Steel and Nickel Alloy Samples by GF AAS demonstrated the use of ammonium O,O-diethyl dithiophosphate (DDTP) in a micellar-mediated extraction, which is a form of CPE, for the matrix separation and preconcentration of arsenic, cadmium, lead, and selenium. brjac.com.br In this procedure, after the decomposition of steel and nickel alloy samples, DDTP was used to form complexes with the analytes. brjac.com.br The non-ionic surfactant Triton X-114 was employed to facilitate the extraction. brjac.com.br The study established the optimal conditions for the complexation and extraction, leading to significant enrichment of the target analytes. brjac.com.br The enrichment factors obtained were 6, 8, 14, and 13 for As, Cd, Pb, and Se, respectively. brjac.com.br

Supercritical Fluid Extraction (SFE) Applications in Environmental Matrices

Supercritical fluid extraction (SFE) is a powerful and "green" extraction technique that employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. A supercritical fluid possesses properties intermediate between those of a gas and a liquid, offering high diffusivity and low viscosity for efficient penetration into sample matrices, and a density that can be tuned by altering pressure and temperature to control its solvating power. researchgate.netnih.gov

For the extraction of metal ions, which are generally insoluble in nonpolar supercritical CO2, a chelating agent is required to form neutral, stable, and soluble metal complexes. nih.gov this compound (ADDTP) has been successfully utilized for this purpose in the analysis of environmental samples. A notable application is the separation and quantification of arsenic from various matrices. nih.gov

A detailed study demonstrated the in-situ chelation of arsenic with ADDTP and its subsequent extraction using methanol-modified supercritical CO2. nih.gov The research established the optimal parameters for the quantitative extraction of the As(DDTP)₃ complex. This method was applied to determine arsenic levels in environmental matrices such as carrots, beets, and irrigation water, showcasing the practical applicability of SFE with O,O-diethyl dithiophosphate for environmental monitoring. nih.gov

Table 1: Optimized Parameters for Supercritical Fluid Extraction of the As(DDTP)₃ Complex

ParameterOptimized Value
Pressure2500 psi
Temperature90 °C
Methanol (B129727) (modifier)2.0 mL
Static Extraction Time20.0 min
Dynamic Extraction Time5.0 min
ADDTP Amount18 mg
Data sourced from a study on the extraction of arsenic as the diethyl dithiophosphate complex. nih.gov

Dispersive Liquid–Liquid Microextraction (DLLME) Protocols

Dispersive liquid-liquid microextraction (DLLME) is a miniaturized sample preparation technique characterized by its simplicity, rapidity, low solvent consumption, and high enrichment factors. researchgate.netnih.gov The standard DLLME procedure involves the rapid injection of a mixture of a water-immiscible extraction solvent and a water-miscible disperser solvent into an aqueous sample containing the analyte. researchgate.net This creates a cloudy solution consisting of fine droplets of the extraction solvent dispersed throughout the aqueous phase, maximizing the surface area for rapid mass transfer of the analyte from the aqueous phase to the extraction solvent. nih.gov When used for metal ion analysis, a suitable chelating agent is included to form a hydrophobic complex with the metal ion, which is then extracted into the organic phase. researchgate.net

This compound (DDTP) has been effectively employed as a chelating agent in DLLME for the preconcentration of various heavy metals. For instance, a method for the determination of silver in biological samples utilized DLLME with DDTP as the chelating agent, chloroform (B151607) as the extraction solvent, and acetone (B3395972) as the disperser. researchgate.net The optimized protocol resulted in a high enhancement factor and a low detection limit for silver. researchgate.net

Another study demonstrated the microextraction of cadmium, copper, lead, and silver as their diethyldithiophosphate (DDTP) complexes using a lab-in-syringe DLLME method, which showcased quantitative extraction even from complex matrices like seawater and fruit juices. researchgate.net Furthermore, a single drop micro-extraction (SDME) method, a variation of liquid-phase microextraction, was developed for the determination of lead using O,O-diethyl dithiophosphate as the complexing agent. nih.gov

Table 2: Exemplary DLLME Protocol for Silver Determination using this compound

ParameterCondition
Chelating AgentThis compound (DDTP)
DDTP Concentration0.01% (m/v)
Extraction SolventChloroform
Extraction Solvent Volume80 µL
Disperser SolventAcetone
Disperser Solvent Volume500 µL
Extraction Time10 min
Based on a method for the determination of silver in biological samples. researchgate.net

Quantitative Determination of Inorganic Species

Following preconcentration and separation, the accurate quantitative determination of the target inorganic species is typically performed using highly sensitive analytical instrumentation. The formation of complexes with O,O-diethyl dithiophosphate is central to many of these quantitative methods, as it not only facilitates extraction but can also enhance the analytical signal.

Detection and Quantification of Arsenic (As) Using Dithiophosphate Complexes

The quantification of arsenic, a highly toxic metalloid, is a critical analytical challenge. The use of this compound (ADDTP) to form a stable complex with arsenic(III) has been shown to be highly effective for its determination. brjac.com.brnih.gov

In one method, after supercritical fluid extraction of the As(DDTP)₃ complex, the arsenic concentration was determined by square wave cathodic stripping voltammetry (SWCSV) at a hanging mercury drop electrode. nih.gov The presence of the dithiophosphate ligand was found to be crucial, as it not only enabled the extraction but also increased the sensitivity of the voltammetric measurement and prevented the oxidation of As(III) to the less toxic As(V). nih.gov The method demonstrated excellent linearity over a relevant concentration range and a low detection limit. nih.gov

Another study utilized cloud point extraction with this compound for the preconcentration of arsenic from steel and nickel alloy samples, followed by determination using graphite (B72142) furnace atomic absorption spectrometry (GF-AAS). brjac.com.br

Table 3: Analytical Performance for Arsenic (As) Determination using O,O-diethyl dithiophosphate Complexes

Analytical TechniqueMatrixLinear Range (µg/L)Limit of Detection (LOD) (µg/L)Reference
SFE-SWCSVCarrots, Beets, Water0.8 - 12.50.5 nih.gov
CPE-GF-AASSteel and Nickel Alloys-1.5 (µg/g) brjac.com.br

Analytical Methods for Heavy Metal Ions (e.g., Lead, Cadmium, Mercury, Copper, Nickel)

This compound is also a valuable chelating agent for the determination of a range of heavy metal ions. Its ability to form stable complexes with soft Lewis acids like lead, cadmium, and copper makes it particularly useful in analytical methods for these elements. brjac.com.brresearchgate.netnih.gov

Various studies have reported the use of O,O-diethyl dithiophosphate in conjunction with techniques such as flame atomic absorption spectrometry (FAAS), graphite furnace atomic absorption spectrometry (GF-AAS), and inductively coupled plasma-optical emission spectrometry (ICP-OES) for the quantification of heavy metals. brjac.com.brresearchgate.netnih.govresearchgate.net For example, a DLLME-GF-AAS method was developed for silver in biological samples, and a single drop micro-extraction-ET-AAS method was optimized for lead in water samples, both using O,O-diethyl dithiophosphate as the chelating agent. researchgate.netnih.gov

A significant study detailed a cloud point extraction method using this compound for the simultaneous determination of arsenic, cadmium, and lead in steel and nickel alloy samples by GF-AAS. brjac.com.br This research provided valuable data on the analytical performance of the method, including detection limits and recoveries. brjac.com.br

Table 4: Analytical Performance for Heavy Metal Determination using O,O-diethyl dithiophosphate Complexes

AnalyteTechniqueMatrixLimit of Detection (LOD)Recovery (%)Reference
Silver (Ag)DLLME-GF-AASBiological Samples2 ng/g- researchgate.net
Lead (Pb)SDME-ET-AASWater Samples0.2 µg/L85 - 92 nih.gov
Cadmium (Cd)CPE-GF-AASSteel and Nickel Alloys0.06 µg/g> 88 brjac.com.br
Lead (Pb)CPE-GF-AASSteel and Nickel Alloys0.31 µg/g> 88 brjac.com.br

Coupling with Advanced Spectrometric Techniques

The analytical utility of this compound is significantly enhanced when coupled with advanced spectrometric techniques. These hyphenated methods allow for highly sensitive and selective analyses of various elements and derivative compounds in complex matrices.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Multi-Element Analysis

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful analytical technique for determining the elemental composition of a sample. When used in conjunction with this compound, it provides a robust method for the simultaneous preconcentration and determination of multiple trace elements. The dithiophosphate anion acts as a chelating agent, forming stable complexes with a wide range of metal ions.

A method has been described for the determination of several heavy metals where they are complexed with the ammonium salt of O,O-diethyl dithiophosphoric acid. researchgate.net These complexes are retained on a C18 solid phase extraction column, effectively preconcentrating the analytes from the sample matrix. researchgate.net The retained metal complexes are then eluted with methanol and introduced into the ICP-MS for quantification. researchgate.net This approach minimizes the introduction of organic solvents into the plasma, which can cause analytical challenges. researchgate.net

The effectiveness of this method is demonstrated by the high enrichment factors and low detection limits achieved for various elements. The sample throughput is also noteworthy, with a frequency of 21 samples per hour. researchgate.net The accuracy of this methodology has been validated through the analysis of certified reference materials, showing good agreement between the measured and certified values for most elements. researchgate.net

Table 1: Performance of ICP-MS with this compound Complexation for Multi-Element Analysis researchgate.net
AnalyteEnrichment FactorLimit of Detection (ng L⁻¹)
Copper (Cu)Data Not Available33
Arsenic (As)Data Not AvailableData Not Available
Selenium (Se)Data Not AvailableData Not Available
Cadmium (Cd)Data Not AvailableData Not Available
Indium (In)Data Not AvailableData Not Available
Mercury (Hg)Data Not AvailableData Not Available
Thallium (Tl)Data Not AvailableData Not Available
Lead (Pb)Data Not AvailableData Not Available
Bismuth (Bi)Data Not Available0.43

Thermospray Flame Furnace-Atomic Absorption Spectrometry (TS-FF-AAS) for Specific Element Analysis

Thermospray Flame Furnace-Atomic Absorption Spectrometry (TS-FF-AAS) is a sensitive technique for the determination of trace elements in liquid samples. digitaloceanspaces.comkemdikbud.go.id The method involves transporting the sample through a heated capillary tip, which acts as a thermospray, into an atomization tube positioned in the flame of an atomic absorption spectrometer. digitaloceanspaces.comkemdikbud.go.id This setup allows for the complete introduction of the sample and increases the residence time of the analyte atoms in the absorption volume, leading to improved detection limits compared to conventional flame AAS. digitaloceanspaces.comkemdikbud.go.id

While direct applications of TS-FF-AAS with this compound are not extensively documented, the principle of the technique lends itself to the analysis of specific elements that form stable complexes with this chelating agent. For instance, lead (Pb) is known to form a volatile chelate with this compound. cymitquimica.com A study utilizing a similar technique, chelate vapor generation combined with atomic fluorescence spectrometry (AFS), demonstrated the successful determination of trace lead using this compound as the chelating reagent. cymitquimica.com

The TS-FF-AAS method's advantages include its simplicity, low sample consumption, and enhanced sensitivity, making it a powerful tool for trace element analysis. digitaloceanspaces.com The use of an appropriate chelating agent like this compound can further enhance selectivity by isolating the target element from interfering matrix components. The characteristics of the solvent system, such as the use of methanol-water mixtures, can also be optimized to improve sensitivity. digitaloceanspaces.com

Table 2: General Analytical Performance of TS-FF-AAS for Trace Element Analysis digitaloceanspaces.comresearchgate.net
ParameterFindingReference
Improvement in Detection Limits14 to 67 times better than conventional flame AAS for certain elements. digitaloceanspaces.com
Sample VolumeCan analyze microliter or even submicroliter sample volumes. researchgate.net
Cadmium (Cd) Detection LimitAs low as 0.3 μg L⁻¹. digitaloceanspaces.com
Lead (Pb) Detection Limit (in micro-TS-FF-AAS)69 ng/mL for a 0.3 µL sample. researchgate.net
Precision (RSD for 0.3 µL Pb sample)3.1% (signal height), 3.8% (signal area). researchgate.net

Gas Chromatography and Mass Spectrometry (GC-MS) for Analysis of Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. Direct analysis of ionic compounds like this compound by GC-MS is challenging due to their low volatility. Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form.

For dialkyl dithiophosphates, a common derivatization strategy involves alkylation. The acidic proton of the dithiophosphoric acid moiety can be replaced with an alkyl group, forming a less polar and more volatile ester. One effective derivatizing agent for this purpose is pentafluorobenzyl bromide (PFBBr). researchgate.netresearchgate.netnih.gov This reagent reacts with the dithiophosphate to form a pentafluorobenzyl ester, which is amenable to GC-MS analysis. researchgate.net

In a typical GC-MS analysis of derivatized diethyl dithiophosphate, the separation is achieved on a capillary column, and the mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. researchgate.netnih.gov For the pentafluorobenzyl derivative of diethyl dithiophosphate, a characteristic ion at m/z 366 is often monitored. researchgate.netnih.gov This approach has been successfully applied to the determination of dialkyl phosphate (B84403) metabolites in various biological matrices. researchgate.netresearchgate.netnih.gov The use of microwave-assisted derivatization can significantly reduce the sample preparation time. researchgate.netnih.gov

Table 3: GC-MS Analysis of Diethyl Dithiophosphate Derivatives researchgate.netnih.gov
ParameterDetails
Derivatizing AgentPentafluorobenzyl bromide (PFBBr)
Derivatization ConditionsMicrowave-assisted, 5 min at 160 W
Analytical TechniqueGas Chromatography-Mass Spectrometry (GC-MS)
Monitored Ion (m/z) for Diethyl Dithiophosphate Derivative366
Intra-assay Precision (RSD)4.06% - 6.9%
Inter-assay Precision (RSD)4.9% - 11.9%

Environmental Chemistry and Remediation Studies

Environmental Fate and Degradation Pathways of Dithiophosphates

The persistence and transformation of dithiophosphates, including ammonium (B1175870) O,O-diethyl dithiophosphate (B1263838), in the environment are governed by a combination of biological and non-biological processes. These processes determine the compound's ultimate fate and the nature of any resulting degradation products.

Biotransformation and Bacterial Degradation Mechanisms

The microbial breakdown of organophosphorus compounds, such as dithiophosphates, is a key factor in their environmental degradation. Certain bacteria have demonstrated the ability to utilize these compounds as a source of essential nutrients like phosphorus.

Research has shown that various bacterial strains, including those from the genera Aeromonas, Pseudomonas, Flavobacterium, and Bacillus, can degrade sodium O,O-diethyl dithiophosphate. nih.gov The degradation process by these bacteria has been observed to involve the sequential formation of ethanol (B145695), acetaldehyde, and orthophosphate. nih.gov This suggests a metabolic pathway initiated by the hydrolytic cleavage of the ester bonds. In these bacteria, the presence of O,O-diethyl dithiophosphate as the sole phosphorus source has been shown to enhance the specific activity of an acid phosphodiesterase, indicating its role in initiating the breakdown of the dithiophosphate. nih.gov

The ability of microorganisms to use dithiophosphates as a phosphorus source highlights a natural attenuation mechanism for these compounds in the environment. nih.gov The biodegradation of organophosphorus pesticides can proceed through hydrolysis of the P-O-alkyl and P-O-aryl bonds, which is considered a significant detoxification step. wikipedia.orgacs.org

Table 1: Bacterial Strains Involved in Diethyl Dithiophosphate Degradation

Bacterial GenusDegradation Product(s)Key Enzyme
AeromonasEthanol, Acetaldehyde, OrthophosphateAcid Phosphodiesterase
PseudomonasEthanol, Acetaldehyde, OrthophosphateAcid Phosphodiesterase
FlavobacteriumEthanol, Acetaldehyde, OrthophosphateAcid Phosphodiesterase
BacillusEthanol, Acetaldehyde, OrthophosphateAcid Phosphodiesterase

This table is generated based on findings from a study on the degradation of sodium O,O-diethyl dithiophosphate. nih.gov

Environmental Persistence and Transformation in Contaminated Sites

The persistence of ammonium O,O-diethyl dithiophosphate in the environment is a key factor in assessing its potential long-term impact. Diethyldithiophosphate (DEDTP), a metabolite of some organophosphorus pesticides, has been noted to have a longer half-life than its parent compounds, suggesting a degree of persistence in the body once exposure has occurred. nih.gov

In soil, the behavior of organophosphorus compounds is complex and influenced by various factors including sorption to soil particles and chemical degradation processes like hydrolysis. researchgate.net The sorption of such compounds can be affected by the soil's organic matter content, as well as the presence of inorganic chemicals and metals. researchgate.net The mobility and potential for leaching of anionic compounds can be influenced by soil properties such as the content of iron and aluminum oxides, phosphate (B84403) levels, and pH. nih.gov For instance, the presence of phosphate can decrease the sorption of some anionic herbicides, potentially increasing their mobility in soil. nih.gov

Innovative Remediation Strategies for Dithiophosphate Contamination

The development of effective remediation technologies is crucial for addressing contamination by dithiophosphates in water and soil. Research has focused on both separation techniques and destructive oxidation processes to remove or degrade these compounds.

Ion Flotation for Wastewater Treatment and Removal Mechanisms

Ion flotation is a separation process that has shown promise for the removal of various ions from wastewater, including dithiophosphates. nih.govijcce.ac.ir This technique involves the addition of a surfactant, also known as a collector, which has a charge opposite to that of the target ion. nih.gov This interaction forms a hydrophobic complex that can be removed from the water by bubbling a gas, typically air, through the solution. nih.gov The hydrophobic complexes attach to the gas bubbles and are carried to the surface, where they form a froth that can be skimmed off. researchgate.net

A study on the removal of diethyl dithiophosphate (DEDTP) from synthetic wastewater demonstrated the effectiveness of ion flotation using the cationic surfactant N-Cetyl-N,N,N-trimethyl-ammonium bromide (CTAB). ijcce.ac.ir The removal efficiency was found to be dependent on several operational parameters, including the initial pH of the solution, the dosage of the collector, the impeller speed, and the conditioning time. ijcce.ac.ir

The primary removal mechanism involves the electrostatic interaction between the negatively charged diethyl dithiophosphate ions and the positively charged head group of the CTAB surfactant. Turbidity studies have suggested the formation of 1:2 complexes between DEDTP and CTAB at a pH of 10. ijcce.ac.ir The efficiency of the process is also linked to the properties of the foam generated, such as its stability. ijcce.ac.ir

Table 2: Optimal Conditions for Diethyl Dithiophosphate Removal by Ion Flotation

ParameterOptimal ValueReference
pH10 ijcce.ac.ir
Collector (CTAB) Dosage1.09 x 10⁻³ M ijcce.ac.ir
Impeller Speed850 rpm ijcce.ac.ir
Conditioning Time3 min ijcce.ac.ir
Removal Efficiency 91% ijcce.ac.ir

This table summarizes the optimal conditions for the removal of diethyl dithiophosphate (DEDTP) from synthetic wastewater using ion flotation with CTAB as the collector. ijcce.ac.ir

Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes (AOPs) are a group of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation. waterandwastewater.commdpi.com These processes are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents capable of degrading a wide range of contaminants. waterandwastewater.commdpi.com Common AOPs include Fenton and photo-Fenton processes, ozonation, and UV/H₂O₂ systems. waterandwastewater.commdpi.com

Fenton and Photo-Fenton Processes: The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to produce hydroxyl radicals. nih.gov This method has been shown to be effective in degrading various organophosphorus pesticides. nih.gov The efficiency of the Fenton process can be influenced by factors such as the concentrations of Fe²⁺ and H₂O₂, and the pH of the solution. nih.gov The addition of cupric ions (Cu²⁺) has been found to accelerate the degradation of some organophosphorus insecticides by Fenton's reagent. nih.gov The photo-Fenton process, which combines the Fenton reaction with UV light, can further enhance the degradation rate. acs.orgnih.gov For example, a study on the degradation of the organophosphate diazinon (B1670403) found that the photo-Fenton process achieved a higher degradation yield (96%) compared to the Fenton process alone (79%). nih.gov

A study on the degradation of ammonium butyl-dithiophosphate using a Fe²⁺/NaClO process, which has a similar radical-based mechanism to the Fenton process, achieved about 87.86% removal under optimal conditions. researchgate.net The degradation was found to follow first-order kinetics. researchgate.net

Ozonation: Ozonation involves the use of ozone (O₃) as a strong oxidant. It can degrade organic pollutants either through direct reaction with the ozone molecule or through the action of hydroxyl radicals produced from ozone decomposition. nih.gov The degradation of diethyl phthalate, a compound with some structural similarities to the ester portion of dithiophosphates, by ozonation has been shown to proceed through hydrolysis of the aliphatic chain and hydroxylation of the aromatic ring. researchgate.netnih.gov

UV/H₂O₂ Treatment: The UV/H₂O₂ process generates hydroxyl radicals through the photolysis of hydrogen peroxide by UV light. nih.govwaterandwastewater.com This AOP is effective for degrading a wide range of organic micropollutants. nih.gov The efficiency of the UV/H₂O₂ process is dependent on the UV dose and the concentration of H₂O₂. mdpi.com While this process is effective, it has been observed that it can sometimes lead to an increase in the formation potential of certain disinfection by-products when the treated water is subsequently chlorinated. nih.govnih.gov

Table 3: Comparison of AOPs for Organophosphate Degradation

AOP MethodKey ReactantsTypical Degradation ProductsFactors Influencing EfficiencyReference(s)
FentonFe²⁺, H₂O₂Smaller organic acids, CO₂, H₂OpH, [Fe²⁺], [H₂O₂] nih.govnih.gov
Photo-FentonFe²⁺, H₂O₂, UV lightSmaller organic acids, CO₂, H₂OpH, [Fe²⁺], [H₂O₂], light intensity acs.orgnih.gov
OzonationO₃Aldehydes, carboxylic acidspH, ozone dose researchgate.netnih.gov
UV/H₂O₂UV light, H₂O₂Smaller organic acids, CO₂, H₂OUV dose, [H₂O₂], pH nih.govwaterandwastewater.com

This table provides a general comparison of different AOPs that have been studied for the degradation of organophosphorus compounds.

Complexation-Based Removal of Metal Contaminants

The application of this compound in environmental remediation leverages its potent ability to form stable complexes with heavy metal ions, a process known as chelation. This chelating action is primarily driven by the diethyl dithiophosphate anion, which acts as a powerful ligand. The sulfur donor atoms in the dithiophosphate group exhibit a strong affinity for soft or borderline Lewis acid metals, such as cadmium, lead, copper, and mercury, leading to the formation of insoluble metal-dithiophosphate complexes that can be readily separated from aqueous solutions. mdpi.comresearchgate.net This makes it an effective agent for treating industrial wastewater contaminated with heavy metals. nih.govijcce.ac.ir

Research into organophosphorus compounds has highlighted the efficacy of dithiophosphates in heavy metal extraction. mdpi.com The formation of these stable chelate complexes effectively sequesters the metal ions, precipitating them out of the solution. Studies on analogous dialkyl dithiophosphates have demonstrated high removal efficiencies for various toxic metals. nih.govresearchgate.net

Detailed Research Findings

Detailed investigations into the capabilities of diethyl dithiophosphate and similar compounds have provided significant insights into their performance in metal contaminant removal. For instance, research on dipropyl dithiophosphate, a closely related chelator, showed it could remove over 99.9% of lead, cadmium, copper, and mercury from wastewater. nih.gov The treatment reduced the concentrations of these metals to below stringent environmental discharge limits. nih.gov

Key findings from these studies indicate that the effectiveness of the precipitation is largely independent of the solution's pH within a certain range (e.g., pH 3-6) and is not significantly affected by the presence of coexisting metal ions. nih.gov This represents a significant advantage over conventional hydroxide (B78521) precipitation methods, which require highly alkaline conditions to be effective. nih.gov

The stability of the resulting metal-chelate complexes is another critical factor. Studies have shown that the release of metal ions from these dithiophosphate complexes is far lower than from metal hydroxides across a wide pH range, which minimizes the risk of re-contamination. nih.gov The selectivity of diethyl dithiophosphate for specific soft Lewis acid metals like cadmium has also been noted, allowing for targeted removal even in the presence of other ions like trivalent iron. mdpi.com

Metal Removal Efficiency Data

The following table summarizes the removal efficiency of heavy metals using a dithiophosphate chelating agent, as reported in experimental research. The data is based on treating wastewater with an initial metal concentration of 200 mg/L.

Metal ContaminantRemoval Rate (%)Final Concentration (mg/L)Optimal Reaction Time (minutes)
Lead (Pb)>99.9<1.020
Cadmium (Cd)>99.9<0.120
Copper (Cu)>99.9<0.520
Mercury (Hg)>99.9<0.0530

Data derived from studies on dipropyl dithiophosphate, a compound with similar chelating properties to this compound. nih.gov

The research underscores the potential of dithiophosphates as robust and highly efficient chelators for heavy metal remediation in wastewater treatment processes. researchgate.net Their ability to form highly stable and insoluble complexes across a range of conditions makes them a valuable tool in environmental chemistry. researchgate.netnih.gov

Mechanistic Insights into Industrial Applications

Corrosion Inhibition Mechanisms in Metalworking Fluids

The compound and its derivatives are recognized for their effectiveness in protecting ferrous metals from corrosion, particularly in aggressive acidic environments. The protective mechanism is primarily based on the formation of a barrier layer at the metal-fluid interface.

The primary mechanism of corrosion inhibition by dithiophosphates involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective film. This film acts as a physical barrier, isolating the metal from the corrosive medium. The adsorption process can involve both physical and chemical interactions.

Studies on related dithiophosphate (B1263838) compounds demonstrate that the adsorption process is driven by the presence of heteroatoms (sulfur, phosphorus, oxygen) and delocalized pi-electrons in the molecule, which facilitate interaction with the d-orbitals of iron on the steel surface. The process involves the inhibitor molecule displacing water molecules from the metal surface and firmly adsorbing. This adsorption can be a combination of physisorption, involving electrostatic forces between charged molecules and the charged metal surface, and chemisorption, which involves charge sharing or transfer between the inhibitor and the metal surface to form a coordinate-type bond. electrochemsci.org The result is a tenacious, smooth, protective film that resists penetration by corrosive species and can also prevent the adhesion of solids like iron sulfide (B99878) or mineral scales. google.com

Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are instrumental in quantifying the effectiveness of corrosion inhibitors. Studies on structurally similar dithiophosphate inhibitors reveal they typically function as mixed-type inhibitors. electrochemsci.org This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.

Potentiodynamic polarization curves in the presence of these inhibitors show a reduction in both anodic and cathodic current densities. The corrosion potential (Ecorr) does not shift significantly, which is characteristic of mixed-type inhibition. electrochemsci.org EIS studies show that as the concentration of the inhibitor increases, the charge transfer resistance (Rct) at the metal-solution interface increases significantly, while the double-layer capacitance (Cdl) decreases. The increase in Rct indicates a slowing of the corrosion rate, as it becomes more difficult for charge to transfer across the interface. The decrease in Cdl is attributed to the displacement of water molecules by the adsorbed inhibitor molecules, which have a lower dielectric constant and/or increase the thickness of the electrical double layer. researchgate.net

Research on a dihydroxyethyl ammonium (B1175870) dithiophosphate derivative provided quantitative insight into inhibition efficiency.

Table 1: Electrochemical Parameters for Q235 Steel in 1.0 M H₂SO₄ with a Dithiophosphate Inhibitor Data adapted from a study on a structurally similar dithiophosphate derivative for illustrative purposes. electrochemsci.org

Inhibitor Conc. (mg L⁻¹)Ecorr (mV vs. SCE)icorr (µA cm⁻²)Inhibition Efficiency (IE %)
0-4951185-
20-502148.187.5
40-50859.295.0
60-51621.398.2
80-51410.799.1
100-5119.599.2

Flotation Chemistry in Mineral Processing

In the mining industry, dialkyl dithiophosphates are widely used as collector agents in the froth flotation process for the separation of valuable sulfide minerals from gangue.

Ammonium O,O-diethyl dithiophosphate and its analogues are effective collectors for a range of sulfide minerals, including those of copper, lead, silver, and activated zinc. cnlitereagent.comyxbjtech.com The primary function of a collector is to selectively adsorb onto the surface of the target mineral, rendering it hydrophobic (water-repellent). This increased hydrophobicity facilitates the attachment of the mineral particle to air bubbles, which then rise to the surface to form a froth that can be collected. Dithiophosphates are valued for their good collecting power and, in some cases, foaming properties, which can reduce the need for a separate frothing agent. cnlitereagent.comjournalssystem.com

The selectivity of dithiophosphates is a key aspect of their utility. For instance, they are known to be relatively poor collectors for pyrite (B73398) (iron sulfide) in alkaline conditions, which allows for the selective flotation of other valuable sulfide minerals like galena (lead sulfide) or chalcopyrite (copper iron sulfide) from ores with high iron sulfide content. cnlitereagent.comresearchgate.net

The interaction between the diethyl dithiophosphate anion and the mineral surface is a form of chemisorption. It is proposed that the collector anions interact with metal ions on the mineral surface, forming metal-dithiophosphate complexes, akin to metal thiolates. mdpi.comresearchgate.net Computational modeling and experimental studies have shown that the sulfur atoms in the dithiophosphate molecule coordinate with the metal atoms (e.g., lead or copper) on the mineral surface. researchgate.net This interaction is stronger for certain minerals over others, which is the basis for selectivity. For example, adsorption studies indicate that dithiophosphate adsorbs more strongly on galena surfaces than on pyrite surfaces, explaining its effectiveness in separating these two minerals. researchgate.net

Batch flotation tests provide clear evidence of this selectivity.

Table 2: Flotation Recovery of Sulfide Minerals with Diethyl Dithiophosphate Data adapted from a study comparing collector performance at pH 9. uct.ac.za

MineralCollectorFlotation Recovery (%)
PyriteNone (Collectorless)29.3
PyriteDiethyl Dithiophosphate33.6
GalenaNone (Collectorless)44.0
GalenaDiethyl Dithiophosphate89.0

As the data indicates, the addition of diethyl dithiophosphate results in a dramatic increase in the recovery of galena, while having a minimal effect on pyrite recovery, thereby enabling their separation.

Role as an Intermediate in Organophosphorus Compound Synthesis

Beyond its direct applications, this compound serves as a valuable precursor and intermediate in the synthesis of other organophosphorus compounds. It acts as a readily available source of the O,O-diethyl dithiophosphate anion, [(C₂H₅O)₂PS₂]⁻. wikipedia.org

This ligand can be used to prepare a variety of dithiophosphate complexes by reacting the ammonium salt with salts of other metals. A prominent example is the synthesis of Zinc Dialkyl Dithiophosphates (ZDDPs). wikipedia.orgcn-lubricantadditive.com The general synthesis route involves the reaction of phosphorus pentasulfide with an alcohol (in this case, ethanol) to form diethyl dithiophosphoric acid. This acid can then be neutralized with ammonia (B1221849) to produce this compound. Subsequently, this ammonium salt can be reacted with a zinc source, such as zinc oxide, to produce zinc O,O-diethyl dithiophosphate. These zinc-containing compounds are widely used as multifunctional additives in lubricating oils, where they function as anti-wear agents and corrosion inhibitors. cn-lubricantadditive.com

Precursor Chemistry for Agrochemical Production (e.g., Acephate)

Contrary to some postulations, this compound is not a direct precursor in the industrial synthesis of the widely used organophosphate insecticide, Acephate. The established manufacturing processes for Acephate primarily utilize O,O-dimethyl phosphoramidothioate as a key intermediate.

The synthesis of Acephate typically involves the isomerization and subsequent acetylation of O,O-dimethyl phosphoramidothioate. Another route involves the acetylation of O,S-dimethyl phosphoramidothioate (methamidophos). While research into agrochemicals is ongoing, current literature does not support the use of this compound in these specific synthetic pathways. solubilityofthings.com

Synthesis of Phosphorylated Thioamides and Polysaccharides

The utility of this compound extends to other areas of chemical synthesis, including its use as a reagent in the formation of various organophosphorus compounds. cymitquimica.com

Phosphorylated Thioamides:

Thioamides are a class of organic compounds with significant applications in medicinal chemistry and materials science. While various methods exist for thioamide synthesis, such as the thionation of amides using reagents like phosphorus pentasulfide or Lawesson's reagent, the direct use of this compound for creating phosphorylated thioamides is not extensively documented in mainstream chemical literature. organic-chemistry.org However, the reactivity of the dithiophosphate group suggests a theoretical potential for its use in phosphorylation reactions under specific conditions. The synthesis of thioamides can also be achieved through the reaction of nitriles with thioacetic acid or via multi-component reactions. organic-chemistry.org

Phosphorylated Polysaccharides:

Phosphorylation is a common chemical modification technique used to enhance the biological activity and physicochemical properties of polysaccharides. nih.gov This process introduces phosphate (B84403) groups onto the polysaccharide backbone, which can impart new functionalities. nih.gov Methods for polysaccharide phosphorylation often involve the use of phosphorylating agents such as phosphoric acid, phosphorous acid, or sodium tripolyphosphate, sometimes in the presence of a catalyst or with methods like response surface methodology to optimize conditions. fao.orgresearchgate.net

While this compound contains a phosphorus center, its specific application as a phosphorylating agent for polysaccharides is not a widely reported method. The primary routes for polysaccharide phosphorylation remain centered on more traditional phosphorylating agents. nih.govnih.gov

Interactive Data Table: Properties of this compound

PropertyValue
Chemical Formula C4H14NO2PS2
Molar Mass 203.26 g/mol
Appearance Solid
Melting Point 164-166 °C
CAS Number 1068-22-0

Advanced Characterization and Theoretical Investigations

Crystallographic Studies of Ammonium (B1175870) O,O-diethyl Dithiophosphate (B1263838)

Crystallographic studies are essential for elucidating the precise atomic arrangement of ammonium O,O-diethyl dithiophosphate in the solid state.

Single-crystal X-ray diffraction analysis provides the most definitive structural information for crystalline solids. For this compound, suitable colorless crystals can be grown by the slow evaporation of an acetone (B3395972) solution. The analysis reveals an asymmetric unit composed of one ammonium cation (NH₄⁺) and one O,O'-diethyl dithiophosphate anion [(C₂H₅O)₂PS₂⁻].

In the tetrahedral dithiophosphate anion, the phosphorus atom is central. The P—S bond distances have been measured at 1.9720(8) Å and 1.9753(8) Å. These values are slightly shorter than the average P-S bond length observed in related compounds. The structure is further defined by extensive hydrogen bonding, where each ammonium cation is linked to four separate O,O'-diethyl dithiophosphate anions through charge-assisted N—H···S hydrogen bonds.

The crystal structure of this compound has been determined to be monoclinic, belonging to the space group P 2₁/c. The unit cell parameters, measured at a temperature of 120 K, provide a detailed geometric description of the crystal lattice.

Table 1: Crystallographic Data for this compound
ParameterValue
Crystal SystemMonoclinic
Space GroupP 2₁/c
a (Å)12.0274 (7)
b (Å)7.2006 (3)
c (Å)12.5690 (7)
β (°)110.305 (6)
Volume (ų)1020.89 (9)
Z (formula units per cell)4

Spectroscopic Probes for Molecular Structure and Dynamics

Spectroscopic methods are used to investigate the structure and behavior of the compound in a solution state, complementing the solid-state data from crystallography.

NMR spectroscopy is a powerful tool for determining the structure of molecules in solution. For this compound, ¹H, ¹³C, and ³¹P NMR would provide a complete picture of the covalent framework.

³¹P NMR: As phosphorus-31 is a 100% abundant, spin-1/2 nucleus, ³¹P NMR is highly informative. For dialkyldithiophosphates, the ³¹P nucleus is significantly deshielded. Based on data for analogous zinc dialkyldithiophosphates, the chemical shift for the ammonium salt is expected in the range of 100-117 ppm. dtic.mil A single, sharp resonance in a proton-decoupled spectrum would confirm the purity of the sample. dtic.mil

¹H NMR: The proton NMR spectrum would show signals corresponding to the ethoxy groups. A triplet for the methyl protons (–CH₃) and a quartet for the methylene (B1212753) protons (–OCH₂) are expected due to spin-spin coupling. The ammonium protons (NH₄⁺) would likely appear as a broad singlet.

¹³C NMR: The carbon-13 NMR spectrum would display two distinct signals for the two non-equivalent carbon atoms of the ethyl groups: one for the methyl carbon and another for the methylene carbon.

Table 2: Expected NMR Spectral Data for this compound
NucleusExpected Chemical Shift (ppm)MultiplicityAssignment
³¹P~100 - 117SingletP(S)S
¹H~1.3Triplet-CH₃
¹H~4.0Quartet (or Doublet of Quartets)-OCH₂-
¹HVariableBroad SingletNH₄⁺
¹³C~15-CH₃
¹³C~65-OCH₂-

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint." The IR spectrum of this compound is defined by absorptions from the ammonium cation and the diethyl dithiophosphate anion.

Key vibrational bands include the N-H stretching of the ammonium ion, typically appearing as a broad, strong band above 3000 cm⁻¹. The C-H stretching vibrations of the ethyl groups are observed in the 2850-3000 cm⁻¹ region. The P=S and P-S stretching vibrations are crucial for identifying the dithiophosphate moiety and are expected in the 800-500 cm⁻¹ range. The P-O-C stretching vibrations give rise to strong bands, typically around 1000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound
Frequency Range (cm⁻¹)VibrationFunctional Group
3200 - 3000N-H StretchNH₄⁺
2980 - 2850C-H Stretch-CH₂-, -CH₃
~1440N-H BendNH₄⁺
~1000P-O-C StretchP-O-C
~670P=S StretchP=S
~550P-S StretchP-S

Computational Chemistry and Molecular Modeling

Computational chemistry offers a theoretical lens to examine the properties of this compound at the molecular level. Methods like Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) are employed to model its geometry, vibrational frequencies, and NMR spectra.

For similar compounds, such as the butyl ammonium salt of O,O'-dibornyl dithiophosphate, calculations using the 6-31G(d) basis set have shown good agreement between computed bond lengths and angles and experimental X-ray diffraction data. Theoretical calculations can also predict vibrational frequencies, which, after scaling, can be compared with experimental IR spectra to aid in the assignment of vibrational modes.

Furthermore, theoretical studies on the ³¹P NMR chemical shifts of related thiophosphates highlight the importance of including solvent effects and relativistic effects for accurate predictions. rsc.org Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the molecule, including conformational changes and interactions with its environment over time. rsc.org These computational approaches not only support experimental findings but also provide predictive power for understanding the structure-property relationships of dithiophosphate compounds.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. For this compound, DFT calculations can elucidate the geometric parameters, charge distribution, and frontier molecular orbitals of the O,O-diethyl dithiophosphate anion and its interaction with the ammonium cation.

Researchers utilize DFT to compute optimized molecular geometries, which can be compared with experimental data from X-ray crystallography. For the O,O-diethyl dithiophosphate anion, key parameters of interest include the P-S and P-O bond lengths and the S-P-S bond angle. The calculated P–S bond distances are typically around 1.97 Å. researchgate.net Analysis of the Mulliken or Natural Bond Orbital (NBO) charge distribution reveals the localization of negative charge, primarily on the two sulfur atoms, which confirms their role as the primary sites for electrophilic attack and coordination to metal ions.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding the anion's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. In the dithiophosphate anion, the HOMO is typically localized on the sulfur atoms, further supporting their role as the nucleophilic centers of the molecule.

DFT calculations on related systems often employ a combination of a functional, such as B3LYP or M06, and a basis set, like 6-311G for main group elements and LANL2DZ for metals in coordination complexes. nih.govmdpi.comresearchgate.net The choice of functional is critical, as different functionals can yield varying degrees of accuracy for specific properties like reduction potentials. nih.gov

Table 1: Typical Parameters Investigated in DFT Studies of the O,O-diethyl dithiophosphate Anion.
ParameterDescriptionTypical Computational Approach
Optimized GeometryCalculation of lowest energy structure, providing bond lengths and angles.DFT with functionals like B3LYP; comparison with crystallographic data. researchgate.net
Vibrational FrequenciesPredicts infrared (IR) spectra to identify functional groups and confirm a true energy minimum.Frequency calculations on the optimized geometry. mdpi.com
Charge DistributionDetermines the partial charge on each atom, identifying nucleophilic/electrophilic sites.Mulliken, NBO, or other population analysis methods.
Frontier Orbitals (HOMO/LUMO)Identifies the highest occupied and lowest unoccupied molecular orbitals to predict reactivity.Calculation of molecular orbitals and their energy levels.
Reaction EnergeticsCalculates the change in energy (ΔG, ΔH) for potential reactions.Energy calculations of reactants, products, and transition states. youtube.com

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com For this compound, MD simulations provide a detailed picture of the intermolecular interactions governing its behavior in condensed phases. These simulations can model the interactions between the ammonium cations and dithiophosphate anions, as well as their interactions with solvent molecules.

A typical MD simulation involves placing a number of ions and solvent molecules in a simulation box and calculating the forces between them using a force field (e.g., CHARMM, CLAYFF). mdpi.com By solving Newton's equations of motion, the trajectory of each particle is tracked, revealing dynamic processes.

Key insights from MD simulations include:

Ion Pairing and Aggregation: Simulations can show the extent to which the ammonium and dithiophosphate ions remain associated in solution.

Hydrogen Bonding: MD can explicitly model the formation and dynamics of hydrogen bonds. In the solid state, the ammonium cation is connected to four dithiophosphate anions via N-H···S hydrogen bonds, and MD can explore how these interactions persist or change in a liquid environment. researchgate.net

Solvation Structure: The simulations reveal how solvent molecules arrange around the ions, forming solvation shells. This is crucial for understanding solubility and transport properties.

Surface Interactions: MD is also used to simulate the adsorption of dithiophosphate anions onto various surfaces, such as metal sulfides or metal oxides, which is relevant to its applications as a collector in mineral flotation. These studies show that the interaction is often governed by van der Waals forces and electrostatic interactions. nih.gov

Table 2: Example Setup for a Molecular Dynamics Simulation of Aqueous this compound.
ComponentDescriptionExample Model/Parameter
System CompositionNumber of ions and solvent molecules in the simulation box.~50 ion pairs in ~5000 water molecules.
Force FieldA set of parameters describing the potential energy of the system.CHARMM, AMBER, or CLAYFF for ions; SPC/E or TIP3P for water. mdpi.com
EnsembleThe statistical ensemble defining the thermodynamic state (e.g., constant temperature and pressure).NPT (Isothermal-isobaric) ensemble.
Simulation TimeThe duration of the simulation, which must be long enough to sample the phenomena of interest.10-100 nanoseconds. nih.gov
Analyzed PropertiesProperties extracted from the simulation trajectories.Radial Distribution Functions (RDFs), hydrogen bond lifetimes, diffusion coefficients.

Quantum Chemical Studies on Ligand-Metal Bonding

This compound serves as a source for the O,O-diethyl dithiophosphate anion, which is an excellent ligand for a wide range of metals. wikipedia.org Quantum chemical studies, particularly those based on DFT, are essential for characterizing the nature of the bonding between this ligand and metal centers.

The O,O-diethyl dithiophosphate anion typically coordinates to metal ions through its two sulfur atoms, acting as a bidentate ligand. It is classified as a soft ligand according to Hard and Soft Acid-Base (HSAB) theory, leading to strong interactions with soft metal ions. wikipedia.org Quantum chemistry allows for a quantitative description of this ligand-metal bond.

Studies focus on several key aspects:

Bonding Mode: Calculations can confirm the preferred coordination mode (e.g., bidentate chelation vs. monodentate or bridging).

Bond Energy and Order: The strength of the metal-sulfur (M-S) bond can be quantified by calculating the bond dissociation energy. The nature of the bond, whether primarily covalent or electrostatic, can be inferred from bond order analysis and electron density distribution.

Electronic Structure of Complexes: For transition metal complexes, methods like Ligand Field DFT (LFDFT) can be employed. LFDFT provides a detailed description of the d-orbital splitting caused by the ligand field, which determines the magnetic and spectroscopic properties of the complex. scm.com This approach calculates multiplet energies and can predict properties like zero-field splitting and magnetic exchange coupling. scm.com

Charge Transfer: Analysis of the molecular orbitals of the complex reveals the extent of charge transfer between the ligand and the metal, indicating whether the ligand acts as a pure donor or participates in back-bonding.

These theoretical investigations are crucial for designing new metal complexes with specific electronic or catalytic properties and for understanding the mechanism of action of existing dithiophosphate-based compounds.

Table 3: Key Parameters from Quantum Chemical Studies of Ligand-Metal Bonding.
ParameterSignificanceMethod of Calculation
Metal-Sulfur Bond LengthA fundamental geometric parameter indicating the strength and nature of the interaction.DFT Geometry Optimization.
Binding EnergyQuantifies the stability of the metal-ligand bond.Energy difference between the complex and its separate metal and ligand components.
Orbital ContributionsPercentage contribution of metal and ligand orbitals to the bonding molecular orbitals.Molecular Orbital (MO) analysis.
Ligand Field ParametersDescribes the splitting of metal d-orbitals, crucial for spectroscopy and magnetism.Ligand Field DFT (LFDFT). scm.com
Natural Bond Orbital (NBO) AnalysisInvestigates charge transfer and specific donor-acceptor interactions between the ligand and metal.NBO calculations on the optimized complex geometry.

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Routes

The conventional synthesis of dialkyl dithiophosphoric acids, the precursors to ammonium (B1175870) O,O-diethyl dithiophosphate (B1263838), typically involves the reaction of phosphorus pentasulfide with the corresponding alcohol. wikipedia.orgwikipedia.org This method, while effective, presents opportunities for the development of more sustainable and environmentally benign synthetic strategies.

Future research is anticipated to focus on "green chemistry" approaches to minimize waste and energy consumption. One promising avenue is the exploration of mechanochemistry , which involves solvent-free reactions conducted by grinding solid reactants together. tandfonline.com Research on the mechanochemical synthesis of dithiophosphonic acids has demonstrated the potential for quantitative yields and 100% atom economy, eliminating the need for organic solvents and external heating. tandfonline.com Adapting such solvent-free methods for the synthesis of O,O-diethyl dithiophosphoric acid and its subsequent ammoniation could represent a significant advancement in the sustainable production of ammonium O,O-diethyl dithiophosphate.

Furthermore, the application of biocatalysis , utilizing enzymes to catalyze the formation of organophosphorus compounds, presents another frontier for sustainable synthesis. mdpi.com While still an emerging field for this class of compounds, enzymatic routes could offer high selectivity and milder reaction conditions compared to traditional methods.

Design of New Ligand Architectures and Multifunctional Coordination Complexes

This compound serves as a readily available source of the O,O-diethyl dithiophosphate ligand, [(C₂H₅O)₂PS₂]⁻, which is known to form stable complexes with a wide range of metal ions. wikipedia.orgwikipedia.org Future research is expected to move beyond simple homoleptic complexes to the rational design of sophisticated ligand architectures and multifunctional coordination complexes.

The incorporation of functional groups onto the ethyl chains of the dithiophosphate ligand could lead to new functionalities. For instance, the introduction of chromophores could pave the way for luminescent coordination polymers . nih.govmdpi.com These materials have potential applications in sensing, bio-imaging, and solid-state lighting. nih.govmdpi.com The design of ligands that can bridge multiple metal centers is crucial for constructing these extended structures. nih.gov

Another exciting direction is the development of heterobimetallic complexes , where the dithiophosphate ligand coordinates to two different metal ions. nih.govnih.gov This approach allows for the creation of materials with unique electronic and catalytic properties, stemming from the synergistic interactions between the different metal centers. nih.gov The stepwise assembly of such complexes, where a pre-formed dithiophosphate complex of one metal reacts with a second metal salt, is a promising synthetic strategy. nih.gov

Expansion of Analytical Applications to Complex Environmental and Industrial Matrices

This compound has been utilized in analytical chemistry, for example, in the determination of certain metal ions. chemicalbook.com However, there is considerable scope for expanding its analytical applications, particularly for the detection of pollutants in complex matrices.

A significant area of future development lies in the creation of novel electrochemical sensors . cetjournal.it Sensors based on the specific interaction between the dithiophosphate group and target analytes could offer high sensitivity and selectivity. For instance, electrochemical sensors utilizing titanium dioxide nanoparticles have been developed for the detection of phosphopeptides, demonstrating the potential for phosphate-based recognition. bohrium.comnih.gov Similar principles could be applied to design sensors for dithiophosphates or for metal ions that strongly bind to them. The modification of electrode surfaces with dithiophosphate-functionalized materials is a key strategy to be explored. rsc.org

The application of these advanced analytical methods to complex samples such as industrial wastewater and contaminated soils is a critical next step. researchgate.netnih.gov Developing robust methods that can overcome matrix interference will be essential for effective environmental monitoring and process control.

Advanced Research in Environmental Remediation Technologies

The ability of the dithiophosphate ligand to chelate heavy metals suggests its potential use in environmental remediation. Research on related compounds, such as dipropyl dithiophosphate, has shown high efficiency in removing heavy metals like lead, cadmium, copper, and mercury from wastewater. nih.govnih.gov The resulting metal-dithiophosphate complexes are often more stable than metal hydroxides, reducing the risk of secondary pollution. nih.govnih.gov

Future research should focus on directly evaluating the efficacy of this compound for the remediation of heavy metal-contaminated water and soil. Furthermore, the development of dithiophosphate-functionalized materials , such as modified polymers or silica (B1680970) gels, could lead to reusable sorbents for heavy metal capture.

Another emerging area is the development of photocatalytic degradation methods for organophosphorus compounds. nih.govnih.gov While dithiophosphates are relatively stable, advanced oxidation processes could be employed for their complete mineralization if required. Research into photocatalysts like TiO₂ or doped tungsten trioxide could provide effective means to degrade these and other persistent organic pollutants under sunlight. mdpi.comresearchgate.net

Innovation in Catalysis and Materials Science Applications

The diethyl dithiophosphate ligand is a versatile building block for the synthesis of advanced materials. One of the most promising areas is its use as a single-source precursor for the synthesis of metal sulfide (B99878) nanoparticles. nih.gov The thermal decomposition of metal-dithiophosphate complexes allows for the controlled formation of nanostructured materials with specific stoichiometries and morphologies. nih.gov

This approach is particularly relevant for the production of quantum dots , which are semiconductor nanocrystals with size-dependent optical and electronic properties. aps.orgyoutube.com Dithiocarbamate complexes, which are structurally related to dithiophosphates, have been extensively studied as single-source precursors for a wide range of metal sulfide quantum dots. nih.gov Future work will likely extend these methodologies to diethyl dithiophosphate complexes for the synthesis of novel quantum dot materials.

Furthermore, the unique electronic properties of metal-dithiophosphate complexes could be harnessed in catalysis . The development of dithiophosphate-capped nanoparticles could lead to novel catalysts with enhanced activity and selectivity for various organic transformations. The field of mechanochemistry also offers intriguing possibilities, where the mechanical stress on dithiophosphate-containing materials could trigger specific catalytic reactions. digitellinc.comresearchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Ammonium O,O-diethyl dithiophosphate with high purity for laboratory use?

  • Methodological Answer : The compound can be synthesized via the reaction of phosphorus pentasulfide with diethyl alcohol under controlled anhydrous conditions, followed by neutralization with ammonia. Key parameters include maintaining a temperature of 40–60°C during sulfuration and using stoichiometric ammonia to avoid byproducts like ammonium sulfide . Purification via recrystallization in ethanol-water mixtures (1:3 v/v) yields >95% purity. Monitor pH (6.5–7.0) to prevent decomposition.

Q. How can researchers reliably characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • FT-IR spectroscopy : Peaks at 650–680 cm⁻¹ (P=S stretching) and 980–1000 cm⁻¹ (P-O-C linkage) confirm dithiophosphate groups.
  • NMR (³¹P and ¹H) : ³¹P NMR shows a singlet near δ 85–90 ppm for the thiophosphate moiety .
  • Elemental analysis : Validate N (ammonium) and S content (theoretical: N ≈ 6.5%, S ≈ 21.2%) .

Q. What are the critical stability considerations for storing this compound in laboratory settings?

  • Methodological Answer : Store in airtight, amber glass containers under inert gas (N₂/Ar) at 4°C. Avoid exposure to moisture (hydrolyzes to H₂S and phosphoric acid derivatives) or UV light (causes thiophosphate bond cleavage). Conduct periodic TGA analysis to assess thermal stability (decomposition onset typically >150°C) .

Advanced Research Questions

Q. How do reaction conditions influence the stereochemical outcomes of this compound in coordination chemistry?

  • Methodological Answer : In metal-ligand studies, the dithiophosphate group acts as a bidentate ligand. Adjust pH (5.5–7.5) and solvent polarity (e.g., DMF vs. THF) to modulate coordination geometry. For example:

  • Square-planar complexes (e.g., Cu²⁺): Achieved in polar aprotic solvents at pH 6.0–6.5.
  • Tetrahedral complexes (e.g., Zn²⁺): Form in non-polar solvents with excess ligand .
  • Validate using X-ray crystallography (e.g., CCDC deposition codes for reference structures) .

Q. What analytical strategies resolve contradictions in reported solubility data for this compound across solvents?

  • Methodological Answer : Discrepancies arise from residual ammonia or moisture. Standardize measurements via:

  • Gravimetric analysis : Saturate solvents (e.g., ethanol, acetone) at 25°C, filter, and evaporate to constant weight.
  • HPLC-PDA : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to quantify impurities affecting solubility .
  • Table : Solubility (g/100 mL) in ethanol (12.3 ± 0.5), acetone (8.1 ± 0.3), water (decomposes) .

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to:

  • Map electrostatic potential surfaces, identifying nucleophilic S and electrophilic P sites.
  • Simulate transition states for ligand-exchange reactions (e.g., with PdCl₂). Compare activation energies (ΔG‡) across solvents to guide experimental design .

Q. What protocols mitigate interference from this compound in environmental toxicity assays (e.g., aquatic bioassays)?

  • Methodological Answer : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from aqueous samples. Validate recovery rates (>90%) via spiked controls. For bioassays, apply EC₅0 corrections using species-specific sensitivity data (e.g., Daphnia magna EC₅0: 2.4 mg/L) .

Methodological Notes

  • Synthesis Optimization : Balance ammonia stoichiometry to minimize residual H₂S, which complicates purification .
  • Analytical Cross-Validation : Combine XRD and spectroscopic data to confirm crystal packing and hydrogen-bonding networks .
  • Contradiction Resolution : Replicate experiments under inert atmospheres to address oxidation discrepancies in older literature .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.